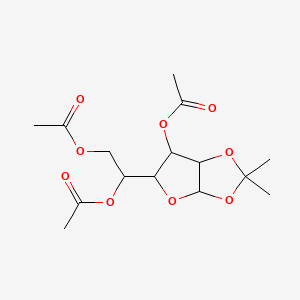
zinc;1-bromo-2-fluorobenzene-4-ide;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;1-bromo-2-fluorobenzene-4-ide;iodide: is a complex organometallic compound that combines zinc with a halogenated benzene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of zinc;1-bromo-2-fluorobenzene-4-ide;iodide typically involves the reaction of 1-bromo-2-fluorobenzene with a zinc reagent in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 1-bromo-2-fluorobenzene reacts with magnesium to form the corresponding Grignard reagent, which is then treated with zinc iodide to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Zinc;1-bromo-2-fluorobenzene-4-ide;iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Temperature: Reactions are typically conducted at elevated temperatures to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, zinc;1-bromo-2-fluorobenzene-4-ide;iodide is used as a building block for the synthesis of more complex molecules. Its ability to participate in coupling reactions makes it valuable for constructing aromatic compounds .
Biology and Medicine: While specific biological applications of this compound are less documented, its derivatives may be explored for potential pharmaceutical applications, particularly in the development of new drugs and therapeutic agents.
Industry: In the materials science industry, this compound can be used to create advanced materials with specific properties, such as improved thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism of action of zinc;1-bromo-2-fluorobenzene-4-ide;iodide in chemical reactions involves the activation of the zinc center, which facilitates the formation of new bonds. The zinc atom acts as a Lewis acid, coordinating with the halogen atoms and enabling the transfer of electrons during the reaction process . This coordination is crucial for the compound’s reactivity and its ability to participate in various chemical transformations.
Comparación Con Compuestos Similares
1-Bromo-4-fluorobenzene: Similar in structure but lacks the zinc component.
1-Bromo-2-fluorobenzene: Another halogenated benzene derivative with similar reactivity.
1-Chloro-4-fluorobenzene: A related compound with chlorine instead of bromine.
Uniqueness: Zinc;1-bromo-2-fluorobenzene-4-ide;iodide is unique due to the presence of the zinc atom, which imparts distinct reactivity and coordination properties. This makes it particularly useful in catalytic processes and as a precursor for more complex organometallic compounds.
Propiedades
Fórmula molecular |
C6H3BrFIZn |
|---|---|
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
zinc;1-bromo-2-fluorobenzene-4-ide;iodide |
InChI |
InChI=1S/C6H3BrF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Clave InChI |
YQLPPPGLRYYGTO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=[C-]1)F)Br.[Zn+2].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-methoxy-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B12103909.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12103920.png)












